![molecular formula C19H24N4O2S B2820845 3-methyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 303970-00-5](/img/structure/B2820845.png)
3-methyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
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Description
3-methyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C19H24N4O2S and its molecular weight is 372.49. The purity is usually 95%.
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Scientific Research Applications
- Application : A deterministic scheme has been proposed to establish hybrid Einstein-Podolsky-Rosen (EPR) entanglement between a macroscopic mechanical oscillator and a magnon mode in a distant yttrium-iron-garnet (YIG) sphere. This long-distance macroscopic hybrid EPR entanglement enables potential applications in fundamental tests of quantum mechanics, quantum networking, and one-sided device-independent quantum cryptography based on magnonics and electromechanics .
- Application : It has practical utility as an organic light-emitting diode (OLED) material. Its unique structure and properties contribute to OLED performance .
- Application : For instance, the compound 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one, a derivative of Oprea1_013192, has been investigated as an antiviral agent .
- Application : Fission variables, including cross-sections, mass distributions, and prompt neutron emission, were studied using computational models .
- Application : It could potentially contribute to high-precision measurements and sensing applications, leveraging quantum effects .
Quantum Entanglement and Hybrid Systems
Organic Synthesis and Light-Emitting Diodes
Antiviral Agent Research
Fast Proton-Induced Fission of Uranium-238
Quantum Metrology and Enhanced Sensing
Materials Science and Nanotechnology
properties
IUPAC Name |
3-methyl-8-(3-methylbutylsulfanyl)-7-[(4-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-12(2)9-10-26-19-20-16-15(17(24)21-18(25)22(16)4)23(19)11-14-7-5-13(3)6-8-14/h5-8,12H,9-11H2,1-4H3,(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZDSSDRUSWKIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SCCC(C)C)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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